molecular formula C2H2Cl2O2 B1429337 Dichloro(1-~13~C)acetic acid CAS No. 173470-70-7

Dichloro(1-~13~C)acetic acid

Cat. No. B1429337
M. Wt: 129.93 g/mol
InChI Key: JXTHNDFMNIQAHM-VQEHIDDOSA-N
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Description

Dichloro(1-~13~C)acetic acid is an analogue of acetic acid, in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is a chlorinated acetic acid that has been reported to be a mouse liver carcinogen .


Molecular Structure Analysis

The molecular formula of Dichloro(1-~13~C)acetic acid is C2H2Cl2O2 . The IUPAC Standard InChI is InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 .


Physical And Chemical Properties Analysis

Dichloro(1-~13~C)acetic acid has a molecular weight of 129.93 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass is 128.9465395 g/mol .

Scientific Research Applications

Applications in Environmental and Industrial Processes

Acetic acid and its derivatives, including dichloroacetic acid, are involved in environmental and industrial processes. For instance, acetic acid is utilized in organic acid roles in acidizing operations for carbonate and sandstone formations within the oil and gas industry. These acids, due to their retardation performance, are used alongside mineral acids or as standalone solutions in high-temperature applications to dissolve drilling mud filter cakes, with citric acid commonly used as an iron sequestering agent (Alhamad et al., 2020). Similarly, the use of acetic acid derivatives in wastewater disinfection highlights their broad spectrum of antimicrobial activity, making them suitable for primary and secondary effluent treatment (Kitis, 2004).

Role in Chemical Synthesis and Material Science

Dichloroacetic acids are involved in the synthesis of various chemical compounds and materials. For example, the reactivity of organic acids in acidic solutions is essential for the industrial cleaning of ferrous and non-ferrous metals, highlighting the role of acetic acid and its derivatives in corrosion inhibition (Goyal et al., 2018). Moreover, the study of pyrolysis of polysaccharides, where acetic acid is a byproduct, contributes to understanding chemical mechanisms in the formation of specific compounds (Ponder & Richards, 1994).

Implications in Environmental Toxicology

Research on the environmental impact of herbicides, including 2,4-dichlorophenoxyacetic acid (a compound related to dichloroacetic acids), provides insights into the ecological and human health implications of these chemicals. Such studies emphasize the necessity for understanding the fate, accumulation, and exposure impacts of acetic acid derivatives in the environment to protect populations from potential adverse effects (Islam et al., 2017).

Applications in Biochemical and Microbiological Research

Acetic acid bacteria play a crucial role in the production of vinegar and fermented beverages, underscoring the importance of acetic acid and its derivatives in food science and microbiology. These bacteria utilize acetic acid in their metabolic processes, contributing to the fermentation industry and offering potential for biotechnological applications (Lynch et al., 2019).

Safety And Hazards

Dichloro(1-~13~C)acetic acid may cause skin irritation, eye irritation, and respiratory irritation. It is also suspected of causing cancer .

properties

IUPAC Name

2,2-dichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTHNDFMNIQAHM-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745768
Record name Dichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(1-~13~C)acetic acid

CAS RN

173470-70-7
Record name Dichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 173470-70-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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